N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide
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Overview
Description
N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide: is a research compound with the molecular formula C12H16N4O and a molecular weight of 232.28 g/mol . This compound is known for its stability and versatility in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of tert-butyl amines with benzotriazole derivatives under controlled conditions . The reaction is often catalyzed by Cu(OTf)2 and can be carried out at room temperature .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like or .
Reduction: Commonly uses reducing agents such as or .
Substitution: Often involves and like .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce amines .
Scientific Research Applications
N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide is widely used in various fields of scientific research :
Chemistry: As a versatile intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
- 1-methylbenzotriazole
- N-tert-butylbenzotriazole
- 1-tert-butyl-1H-benzotriazole
Uniqueness: N-(tert-butyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide is unique due to its specific tert-butyl and carboxamide groups , which confer distinct chemical properties and reactivity compared to other benzotriazole derivatives .
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28g/mol |
IUPAC Name |
N-tert-butyl-1-methylbenzotriazole-5-carboxamide |
InChI |
InChI=1S/C12H16N4O/c1-12(2,3)13-11(17)8-5-6-10-9(7-8)14-15-16(10)4/h5-7H,1-4H3,(H,13,17) |
InChI Key |
DQPVHHGDWRCRCB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)N(N=N2)C |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)N(N=N2)C |
Origin of Product |
United States |
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